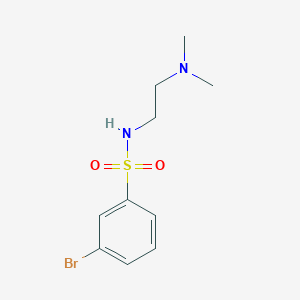![molecular formula C25H19F3N4OS B10797816 2-(N-[(5Z)-5-[[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]anilino)acetonitrile](/img/structure/B10797816.png)
2-(N-[(5Z)-5-[[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]anilino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-42 is a compound that belongs to the aminothienopyrimidine series. . This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-42 involves the construction of the thienopyrimidine scaffold. . This method has been found to be synthetically tractable, maintaining workable yields of around 50%.
Industrial Production Methods: While specific industrial production methods for OSM-S-42 are not detailed, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure higher yields and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions: OSM-S-42 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the thienopyrimidine scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products:
Scientific Research Applications
OSM-S-42 has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other biologically active compounds.
Biology: The compound is used in studying the biological pathways and mechanisms of Plasmodium falciparum.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of OSM-S-42 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS). This enzyme is crucial for protein synthesis in the malaria parasite. OSM-S-42 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity and leading to the inhibition of protein translation . This mechanism is highly selective for the parasite enzyme, with minimal effects on the human counterpart.
Comparison with Similar Compounds
OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.
TCMDC-135294: A structurally related compound identified in the same screening process.
Comparison: OSM-S-42 is unique in its specific inhibition of PfAsnRS, which distinguishes it from other similar compounds. While OSM-S-106 and TCMDC-135294 also exhibit antimalarial activity, OSM-S-42’s mechanism of action and selectivity make it a promising candidate for further development .
Properties
Molecular Formula |
C25H19F3N4OS |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-(N-[(5Z)-5-[[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]anilino)acetonitrile |
InChI |
InChI=1S/C25H19F3N4OS/c1-16-14-18(17(2)32(16)21-10-8-19(9-11-21)25(26,27)28)15-22-23(33)30-24(34-22)31(13-12-29)20-6-4-3-5-7-20/h3-11,14-15H,13H2,1-2H3/b22-15- |
InChI Key |
ZNJGLEUSFVBSML-JCMHNJIXSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(F)(F)F)C)/C=C\3/C(=O)N=C(S3)N(CC#N)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(F)(F)F)C)C=C3C(=O)N=C(S3)N(CC#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-bromothieno[3,2-d]pyrimidin-4-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B10797742.png)
![6-Bromo-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B10797743.png)
![5-(2-Cyclopropylethoxy)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797751.png)

![3-[4-(Difluoromethoxy)phenyl]-5-[2-(8-pentacyclo[5.4.0.02,6.03,10.05,9]undecanyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797778.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[(3,4-difluorophenyl)methoxymethyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797780.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[4-(trifluoromethyl)phenoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797785.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[[2-(3,4-difluorophenyl)-1,3-dioxolan-2-yl]methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797788.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[2-(oxetan-3-yl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797794.png)
![1-Cyclopropyl-3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-4-(3,4-difluorophenyl)azetidin-2-one](/img/structure/B10797802.png)
![6-[2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]ethyl]-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B10797810.png)
![4-[5-[(2S)-2-(3,4-difluorophenyl)-2-methoxyethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile](/img/structure/B10797821.png)
![4-[5-[2-(3,4-Difluorophenyl)-2-methoxyethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile](/img/structure/B10797822.png)
![3-(2-Phenylethoxy)-8-piperidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797828.png)
